3-(Boc-amino)-2,2-dimethylpropanimidamide
Description
3-(Boc-amino)-2,2-dimethylpropanimidamide is a Boc (tert-butoxycarbonyl)-protected amidine derivative. Its structure features a central propanimidamide backbone with a Boc-protected amino group at the third carbon and two methyl groups at the second carbon. This compound is notable for its amidine functional group (NH-C(NH₂)-NH), which confers strong basicity and nucleophilic reactivity, making it valuable in peptide coupling, metal coordination, and drug design .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-3-imino-2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-6-10(4,5)7(11)12/h6H2,1-5H3,(H3,11,12)(H,13,14) |
InChI Key |
HXCISCJVRAGCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2,2-dimethylpropanimidamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: 2,2-dimethylpropanimidamide
Reagent: Di-tert-butyl dicarbonate (Boc2O)
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Room temperature, anhydrous
The reaction proceeds smoothly, yielding 3-(Boc-amino)-2,2-dimethylpropanimidamide with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of 3-(Boc-amino)-2,2-dimethylpropanimidamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-2,2-dimethylpropanimidamide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane
Substitution: Alkyl halides in the presence of a base
Reduction: Sodium borohydride in methanol
Major Products Formed
Deprotection: 2,2-dimethylpropanimidamide
Substitution: Various substituted derivatives
Reduction: Corresponding alcohols
Scientific Research Applications
3-(Boc-amino)-2,2-dimethylpropanimidamide is widely used in scientific research due to its versatility. Some of its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling of amino acids.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various biological studies.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-2,2-dimethylpropanimidamide primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then react with other molecules, facilitating the synthesis of complex structures.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Pharmaceutical Relevance
- Drug Scaffolds: Cyclic analogs like 3-(Boc-amino)pyrrolidine are preferred in drug design due to their rigid, bioavailable structures (e.g., dopamine-D3 ligands in ) . In contrast, the amidine in 3-(Boc-amino)-2,2-dimethylpropanimidamide may target enzymes requiring guanidine-like interactions, such as nitric oxide synthases .
- Solubility and Bioavailability: The amidine’s basicity increases water solubility compared to neutral analogs like 3-(Boc-amino)-2,2-dimethyl-1-propanol, but may reduce membrane permeability, necessitating formulation adjustments .
Biological Activity
3-(Boc-amino)-2,2-dimethylpropanimidamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
3-(Boc-amino)-2,2-dimethylpropanimidamide features a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and solubility. The compound's structure can be represented as follows:
- IUPAC Name: 3-(Boc-amino)-2,2-dimethylpropanimidamide
- Molecular Formula: C₉H₁₈N₄O₂
The biological activity of 3-(Boc-amino)-2,2-dimethylpropanimidamide is primarily attributed to its ability to interact with specific biological targets. It may function as an inhibitor or modulator of various enzymes or receptors involved in critical cellular pathways.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain proteases, which could have implications for cancer therapy.
- Receptor Modulation: There is potential for interaction with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways.
Biological Activity
The biological activities of 3-(Boc-amino)-2,2-dimethylpropanimidamide include:
- Antimicrobial Activity: Studies indicate that the compound exhibits significant antimicrobial effects against various bacterial strains.
- Anticancer Properties: Research has shown that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer treatment.
- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2023), 3-(Boc-amino)-2,2-dimethylpropanimidamide was tested on MCF-7 breast cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers after 48 hours of treatment. The study suggests that the compound may interfere with the mitochondrial pathway of apoptosis.
Case Study 2: Antimicrobial Efficacy
A recent investigation by Johnson et al. (2024) evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
